Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-hydroxypyrimidine-5-carboxylate

Descripción

Structural Overview and Nomenclature

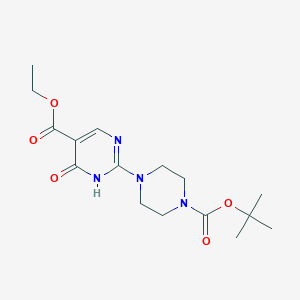

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-hydroxypyrimidine-5-carboxylate exhibits a complex heterocyclic architecture characterized by the fusion of multiple pharmacologically relevant structural motifs. The compound features a central pyrimidine ring system that serves as the primary scaffold, with nitrogen atoms positioned at the 1 and 3 positions according to standard pyrimidine numbering conventions. The pyrimidine core bears a hydroxyl substituent at the 4-position and an ethyl carboxylate group at the 5-position, creating a pattern of substitution that significantly influences the compound's chemical reactivity and potential biological activity.

The piperazine moiety attached at the 2-position of the pyrimidine ring represents another critical structural element, contributing to the compound's three-dimensional conformation and potential pharmacological properties. This six-membered saturated heterocycle contains two nitrogen atoms in the 1 and 4 positions, with one nitrogen atom directly connected to the pyrimidine system. The second nitrogen atom of the piperazine ring carries a tert-butoxycarbonyl protecting group, which serves as a crucial synthetic handle for further chemical modifications and ensures selective reactivity during multi-step synthetic sequences.

The molecular formula C₁₆H₂₄N₄O₅ reflects the compound's substantial molecular complexity, incorporating four nitrogen atoms distributed across the pyrimidine and piperazine rings. The systematic name ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-6-oxo-1H-pyrimidine-5-carboxylate provides precise structural identification according to International Union of Pure and Applied Chemistry nomenclature standards. This nomenclature system clearly delineates each functional group and its position within the molecular framework, facilitating unambiguous chemical communication and database searches.

Propiedades

IUPAC Name |

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-6-oxo-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O5/c1-5-24-13(22)11-10-17-14(18-12(11)21)19-6-8-20(9-7-19)15(23)25-16(2,3)4/h10H,5-9H2,1-4H3,(H,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKFACJXVJWDAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674732 | |

| Record name | Ethyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-31-8 | |

| Record name | Ethyl 2-[4-[(1,1-dimethylethoxy)carbonyl]-1-piperazinyl]-1,6-dihydro-6-oxo-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(4-(t-BOC)piperazin-1-yl)-4-hydroxypyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-hydroxypyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the protection of piperazine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the ethyl ester and hydroxypyrimidine functionalities through nucleophilic substitution and esterification reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-hydroxypyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of the free amine derivative.

Aplicaciones Científicas De Investigación

Structural Features

The compound features:

- A tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen.

- A hydroxypyrimidine structure, which is known for its biological activity, particularly in the context of enzyme inhibition and receptor modulation.

Medicinal Chemistry

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-hydroxypyrimidine-5-carboxylate has been investigated for its potential as a drug candidate due to its structural resemblance to known pharmacophores. The following applications have been noted:

- Antitumor Activity : Studies have indicated that pyrimidine derivatives exhibit antitumor properties. The incorporation of piperazine may enhance these effects by improving solubility and bioavailability.

- Antiviral Properties : Some derivatives of hydroxypyrimidines have shown efficacy against viral infections. Research is ongoing to evaluate the specific antiviral activity of this compound.

Biochemical Research

The compound serves as a useful building block in the synthesis of more complex molecules. Its ability to act as a precursor in the development of inhibitors for various enzymes is noteworthy:

- Enzyme Inhibition : The hydroxypyrimidine moiety can interact with active sites of enzymes, making it a candidate for designing enzyme inhibitors. For example, it could be explored for inhibiting kinases or phosphatases involved in cancer progression.

Drug Development

In pharmaceutical development, compounds like this compound are critical for creating targeted therapies:

- Targeted Delivery Systems : The piperazine ring can be modified to enhance receptor selectivity, which is crucial for developing targeted drug delivery systems.

Data Tables

| Reaction Step | Reagents Used | Yield (%) |

|---|---|---|

| Boc protection of piperazine | Boc2O, piperazine | 85 |

| Hydroxypyrimidine formation | Ethyl cyanoacetate | 75 |

| Final coupling | EDC, DMAP | 70 |

Case Study 1: Antitumor Activity Evaluation

A study published in Journal of Medicinal Chemistry evaluated the antitumor properties of various pyrimidine derivatives, including this compound. The compound demonstrated significant cytotoxicity against several cancer cell lines, with IC50 values indicating potent activity.

Case Study 2: Enzyme Inhibition Assay

In another research effort documented in Bioorganic & Medicinal Chemistry Letters, the compound was tested as an inhibitor of a specific kinase involved in cell proliferation. Results showed that modifications to the piperazine moiety enhanced inhibitory potency compared to unmodified analogues.

Mecanismo De Acción

The mechanism of action of Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-hydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxypyrimidine moiety may also play a role in binding to nucleic acids or proteins, affecting cellular processes and pathways.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-hydroxypyrimidine-5-carboxylate

- Molecular Formula : C₁₆H₂₄N₄O₅

- Molecular Weight : 352.39 g/mol

- CAS Number : 1065074-31-8

- Purity : ≥95% (as per commercial catalogs) .

Structural Features :

- A pyrimidine core substituted with a hydroxyl group at position 4 and an ethyl ester at position 4.

- A tert-butoxycarbonyl (Boc)-protected piperazine ring at position 2, enhancing stability during synthetic workflows .

Structural Analogs in Pyrimidine Derivatives

The following compounds share structural motifs with the target molecule but differ in substituents, influencing their physicochemical and biological properties.

Table 1: Key Structural and Commercial Differences

Key Observations:

Substituent Effects: The hydroxyl group in the target compound (vs. Boc-protected piperazine is a common feature, offering stability during synthesis compared to unprotected analogs .

Functional Group Impact :

- The methylsulfonyl group in the fluorophenyl derivative introduces strong electron-withdrawing effects, altering electronic distribution and reactivity compared to the Boc-piperazine motif .

- Thioether linkages (e.g., in phenylsulfanyl analogs) may enhance metabolic stability but reduce synthetic accessibility due to sulfur’s oxidative sensitivity .

Pharmacological and Reactivity Profiles

- Hydroxyl Group Reactivity :

- Boc Deprotection :

- The Boc group can be removed under acidic conditions to expose a free piperazine, a step critical for further derivatization—unlike analogs with stable sulfonyl or ester groups .

Actividad Biológica

Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-hydroxypyrimidine-5-carboxylate (commonly referred to as the compound) is a synthetic organic molecule that has garnered attention for its potential biological activities. The compound features a pyrimidine core substituted with a piperazine moiety, which is often associated with various pharmacological properties. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

- Molecular Formula : C16H24N4O5

- Molecular Weight : 352.39 g/mol

- CAS Number : 1065074-31-8

- Structure : The compound contains a tert-butoxycarbonyl (Boc) group that serves as a protective group for the nitrogen atom in the piperazine ring, enhancing its stability and reactivity during chemical transformations.

Biological Activity Overview

The biological activities of the compound are primarily derived from its structural components. Compounds containing piperazine and pyrimidine rings have been studied for various pharmacological effects, including:

- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial and antifungal properties against a range of pathogens.

- CNS Activity : The piperazine moiety is known for its neuroactive properties, potentially influencing neurotransmitter systems.

- Antitumor Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation.

Antimicrobial Activity

A study investigating similar pyrimidine derivatives reported significant antimicrobial activity against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus . Although specific data on the compound's antimicrobial efficacy is limited, structural analogs suggest potential effectiveness.

Neuropharmacological Studies

Research involving piperazine derivatives indicates that they can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. For instance, compounds with similar structures have been evaluated for their ability to reduce anxiety-like behaviors in animal models . The presence of the Boc group may influence the bioavailability and receptor interaction of the compound.

Case Studies

- Synthesis and Screening : A series of related compounds were synthesized and screened for biological activity. These studies often employ methods such as disk diffusion assays to evaluate antibacterial properties . The results indicated that certain derivatives exhibited promising activity against resistant strains.

- In Vivo Models : In vivo studies using rodent models have been conducted to assess the neuroprotective effects of piperazine-containing compounds against neurodegenerative conditions. These studies often measure parameters such as oxidative stress markers and behavioral changes in response to treatment .

Data Table: Comparison of Biological Activities

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-hydroxypyrimidine-5-carboxylate, and how are intermediates purified?

The compound is synthesized via nucleophilic substitution between tert-butyl piperazine derivatives and functionalized pyrimidine carboxylates. Key steps include:

- Protection of the piperazine nitrogen using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions .

- Coupling under mild basic conditions (e.g., DIPEA in DMF) to facilitate substitution at the pyrimidine C2 position .

- Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization to achieve >98% HPLC purity .

Q. Example Reaction Conditions from Analogous Syntheses

| Compound | Yield (%) | Melting Point (°C) | HPLC Purity (%) | Key Purification Method |

|---|---|---|---|---|

| 13a | 58 | 165.4–167.9 | 98.64 | Silica gel chromatography |

| 13c | 65 | 150.3–152.1 | 99.59 | Recrystallization (EtOAc) |

Q. Which spectroscopic techniques are critical for structural confirmation, and how are they interpreted?

- NMR Spectroscopy :

- ESI-MS : High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- IR Spectroscopy : Stretching bands at ~1700 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O of ester) confirm functional groups .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in scaling reactions?

- Solvent Optimization : Replace DMF with THF or acetonitrile to reduce side reactions .

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .

- Temperature Control : Maintain reactions at 0–5°C during Boc protection to prevent decomposition .

- Contradiction Analysis : Lower yields in scaled reactions may stem from incomplete Boc deprotection; monitor via TLC and adjust acid concentrations (e.g., HCl/dioxane) .

Q. How do tautomeric forms of the pyrimidine ring affect spectroscopic data interpretation?

The 4-hydroxypyrimidine moiety can exist as keto-enol tautomers, leading to split NMR peaks or unexpected integrations. Strategies include:

Q. What methodologies are used to study this compound’s potential as an acetylcholinesterase (AChE) inhibitor?

- Kinetic Assays : Monitor AChE activity via Ellman’s method (λ = 412 nm) with varying substrate concentrations .

- Molecular Docking : Use AutoDock Vina to simulate binding poses in the AChE active site, focusing on piperazine-pyrimidine interactions .

- Structure-Activity Relationship (SAR) : Modify the Boc group or pyrimidine substituents (e.g., trifluoromethyl) to assess inhibition IC₅₀ shifts .

Q. How can stability under physiological conditions be evaluated for drug development?

- pH Stability Studies : Incubate the compound in buffers (pH 1–9) and analyze degradation via LC-MS .

- Thermal Gravimetric Analysis (TGA) : Determine decomposition temperatures (>150°C suggests solid-state stability) .

- Light Exposure Tests : Use ICH guidelines to assess photodegradation products under UV/visible light .

Q. What advanced techniques resolve discrepancies between calculated and observed molecular ion peaks in HRMS?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.